molecular formula C11H8Cl3N3O2 B8352736 2-(Chloromethyl)-1-(2,6-dichlorobenzyl)-4-nitro-1H-imidazole

2-(Chloromethyl)-1-(2,6-dichlorobenzyl)-4-nitro-1H-imidazole

Cat. No. B8352736
M. Wt: 320.6 g/mol
InChI Key: SLYZHUPTWCMWDF-UHFFFAOYSA-N
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Patent
US09187466B2

Procedure details

210 mg (0.70 mmol) of the compound from Example 37A were dissolved in 10 ml of dichloromethane, and 145 μl (1.04 mmol) of triethylamine and 61 μl (0.83 mmol) of thionyl chloride were added at 0° C. The mixture was stirred at RT for 24 h. A further 200 μl (2.72 mmol) of thionyl chloride were then added, and the mixture was stirred under reflux for 15 min. Under reduced pressure, the reaction mixture was then freed from all volatile components. This gave, in a purity of 88%, 200 mg (80% of theory) of the target compound, which was reacted further without any further purification.
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
145 μL
Type
reactant
Reaction Step Two
Quantity
61 μL
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:18]=[CH:17][CH:16]=[C:15]([Cl:19])[C:3]=1[CH2:4][N:5]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[N:7]=[C:6]1[CH2:13]O.C(N(CC)CC)C.S(Cl)([Cl:29])=O>ClCCl>[Cl:29][CH2:13][C:6]1[N:5]([CH2:4][C:3]2[C:2]([Cl:1])=[CH:18][CH:17]=[CH:16][C:15]=2[Cl:19])[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[N:7]=1

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
ClC1=C(CN2C(=NC(=C2)[N+](=O)[O-])CO)C(=CC=C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
145 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
61 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
200 μL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
This gave, in a purity of 88%, 200 mg (80% of theory) of the target compound, which was reacted further without any further purification

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
ClCC=1N(C=C(N1)[N+](=O)[O-])CC1=C(C=CC=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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